

BI-749327: A Technical Guide on its Mechanism of Action in Cardiac Fibrosis

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a common pathological feature in most forms of heart disease, leading to cardiac stiffening, dysfunction, and eventual heart failure.[1][2][3][4] The development of targeted antifibrotic therapies remains a significant challenge. This document provides a comprehensive technical overview of BI-749327, a potent and selective antagonist of the Transient Receptor Potential Canonical type 6 (TRPC6) ion channel. We will explore its core mechanism of action, present key preclinical data, detail relevant experimental protocols, and visualize the critical signaling pathways involved in its anti-fibrotic effects in the heart.

Core Mechanism of Action

The primary mechanism of action of **BI-749327** in mitigating cardiac fibrosis is through the selective inhibition of the TRPC6 ion channel.[5] TRPC6 is a non-selective, receptor-operated cation channel that, upon activation, facilitates the influx of calcium (Ca²⁺) into cardiac cells, particularly fibroblasts and myocytes.

In pathological conditions such as pressure overload, the expression and activity of TRPC6 are often upregulated. This leads to an enhanced Ca²⁺ influx, which in turn activates the calcineurin-Nuclear Factor of Activated T-cells (NFAT) signaling pathway. The activation of



NFAT is a critical step that triggers the transcription of a suite of pro-fibrotic and prohypertrophic genes.

BI-749327 directly binds to and blocks the TRPC6 channel, preventing this pathological Ca²⁺ influx. By inhibiting this initial step, **BI-749327** effectively suppresses the downstream activation of the calcineurin-NFAT cascade. This targeted inhibition blunts the expression of genes responsible for collagen production and myofibroblast activation, ultimately reducing interstitial fibrosis and ameliorating cardiac dysfunction.

Signaling Pathway Diagram

The following diagram illustrates the TRPC6-NFAT signaling pathway and the inhibitory action of **BI-749327**.



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Caption: BI-749327 inhibits the TRPC6-mediated Ca²⁺/NFAT pathway.

Quantitative Data Summary

The efficacy and selectivity of **BI-749327** have been quantified in several key preclinical studies. The data below is compiled from published literature.

Table 1: In Vitro Potency and Selectivity



Target	Species	IC50 (nM)	Selectivity vs. mTRPC6	Reference
TRPC6	Mouse	13	-	_
TRPC6	Human	19	-	_
TRPC6	Guinea Pig	15	-	_
TRPC3	Mouse	1,100	85-fold	_
TRPC7	Mouse	550	42-fold	_

Table 2: In Vivo Pharmacokinetics and Efficacy in Mouse

Models

Parameter	Model	Value	Reference
Dosing Regimen	Pressure Overload (TAC)	30 mg/kg/day (oral gavage)	
Half-life (t1/2) (oral)	CD-1 Mice	8.5 - 13.5 hours	
Unbound Trough Plasma Conc.	Pressure Overload (TAC)	~180 nM	
Reduction in Interstitial Fibrosis	Pressure Overload (TAC)	~40%	
Effect on Cardiac Function	Pressure Overload (TAC)	Improved left heart function, reduced volume/mass ratio	_

Table 3: Effect on Pro-fibrotic Gene Expression in Myocardium (TAC Model)



Gene Target	Function	Effect of BI-749327	Reference
Col1a2, Col3a2	Collagen synthesis	Suppressed	
Fn1	Fibronectin (ECM protein)	Suppressed	-
Mmp2	Matrix Metalloproteinase 2	Suppressed	
Tgfb1	Transforming Growth Factor-β1	Suppressed	
Nppa, Nppb	Pathological hypertrophy markers	Reduced	_

Key Experimental Protocols

The following sections detail the methodologies for pivotal experiments that established the mechanism and efficacy of **BI-749327**.

In Vivo Efficacy: Transaortic Constriction (TAC) Mouse Model

This model was used to assess the effect of **BI-749327** on pressure overload-induced cardiac fibrosis and dysfunction.

- Animal Model: Male C57BL/6J mice were utilized.
- Surgical Procedure: A transverse aortic constriction (TAC) surgery was performed to induce
 a sustained pressure overload on the left ventricle. Sham-operated mice underwent the
 same procedure without the aortic constriction.
- Acclimation and Dosing: All mice were acclimated to oral gavage with a vehicle solution for one week prior to surgery. One week post-TAC, mice were randomized into two groups:
 Vehicle control or BI-749327 (30 mg/kg/day) administered via oral gavage.
- Functional Assessment: Cardiac function was assessed using echocardiography at baseline and at specified time points post-treatment.

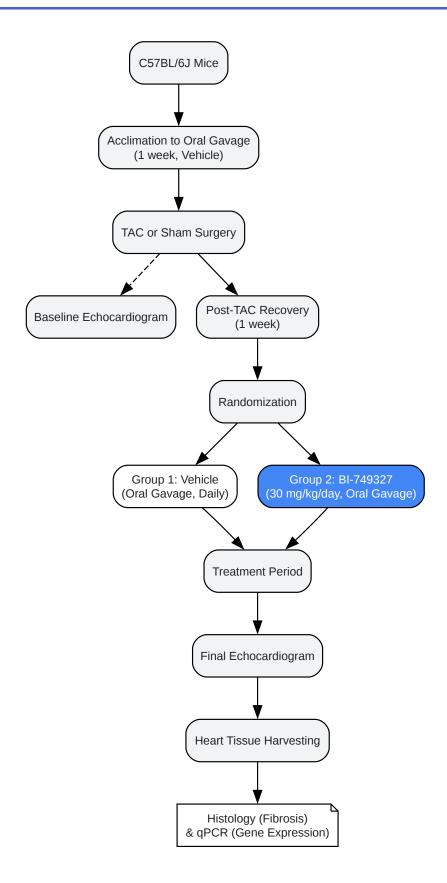




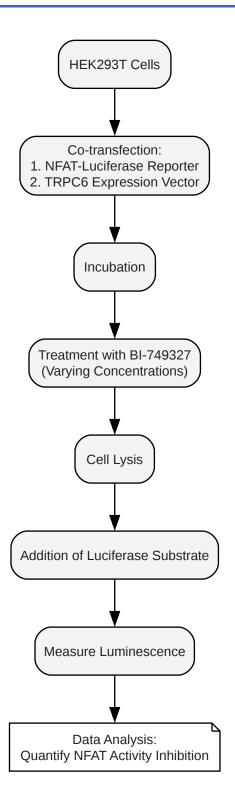


• Endpoint Analysis: After the treatment period, hearts were harvested. The left ventricle was sectioned for histological analysis (e.g., Picrosirius Red staining to quantify interstitial fibrosis) and for molecular analysis (e.g., quantitative PCR to measure the mRNA levels of pro-fibrotic and hypertrophic genes).









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References

- 1. Breaking the Cycle: A New Approach to Treating Cardiac Fibrosis | Stanford Cardiovascular Institute | Stanford Medicine [med.stanford.edu]
- 2. mdpi.com [mdpi.com]
- 3. news-medical.net [news-medical.net]
- 4. uspharmacist.com [uspharmacist.com]
- 5. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease PubMed [pubmed.ncbi.nlm.nih.gov]
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